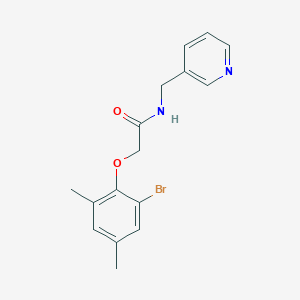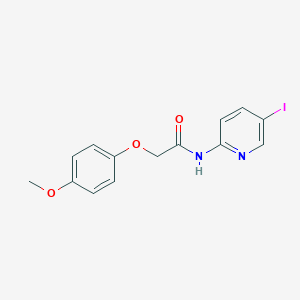
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as TAK-063, is a novel compound that has been developed for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and cognitive function. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in preclinical studies, particularly in tasks that require attention, working memory, and executive function. The compound has also been shown to reduce symptoms of schizophrenia, such as positive and negative symptoms, and improve social behavior. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for GlyT1, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its limited solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for research on N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential use of the compound in combination with other drugs for the treatment of schizophrenia and other psychiatric disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, research is needed to identify biomarkers that can predict response to this compound and to optimize dosing regimens for individual patients.
Conclusion:
This compound is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. The compound's selectivity for GlyT1 and favorable safety profile make it an attractive candidate for further development. However, further research is needed to fully elucidate the compound's mechanism of action and to investigate its long-term safety and efficacy in humans.
Synthesis Methods
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex compound that requires a multi-step synthesis process. The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to form the intermediate product. The intermediate product is then treated with ammonia to obtain this compound.
Scientific Research Applications
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and cognitive impairment. The compound has shown promising results in preclinical studies, demonstrating its ability to improve cognitive function and reduce symptoms of schizophrenia.
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4S/c1-10-2-4-12-15(8-10)26-19(16(12)17(20)22)21-18(23)11-3-5-13-14(9-11)25-7-6-24-13/h3,5,9-10H,2,4,6-8H2,1H3,(H2,20,22)(H,21,23) |
InChI Key |
APPKJYBPYMDUBD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250699.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)




